molecular formula C16H12BrNO5 B3707996 2-(3-nitrophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate

2-(3-nitrophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate

Cat. No.: B3707996
M. Wt: 378.17 g/mol
InChI Key: OUYYQYGWJXXKLX-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a nitrophenyl group, a bromo-substituted methylbenzoate moiety, and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate typically involves the esterification of 3-bromo-4-methylbenzoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the benzoate moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromo-substituted benzoate moiety can engage in binding interactions with enzymes or receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

  • Methyl 3-bromo-5-nitrobenzoate
  • 3-Bromonitrobenzene
  • Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]benzoate

Comparison: 2-(3-Nitrophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate is unique due to the presence of both a nitrophenyl group and a bromo-substituted methylbenzoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. For instance, methyl 3-bromo-5-nitrobenzoate lacks the oxoethyl linkage, while 3-bromonitrobenzene does not have the ester functionality.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO5/c1-10-5-6-12(8-14(10)17)16(20)23-9-15(19)11-3-2-4-13(7-11)18(21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYYQYGWJXXKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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